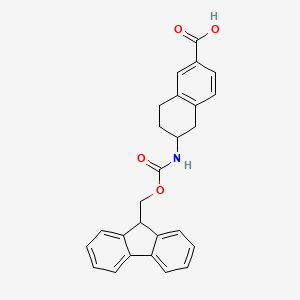
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (commonly referred to as Fmoc-Tetrahydronaphthalene Carboxylic Acid) is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, characterized by a tetrahydronaphthalene moiety and a fluorenylmethoxycarbonyl (Fmoc) protecting group, suggests potential applications in drug design and synthesis. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H27NO4
- Molecular Weight : 441.53 g/mol
- CAS Number : 2349890-61-3
- Structure : The compound features a carboxylic acid functional group attached to a tetrahydronaphthalene backbone, which is further modified by an Fmoc group.
Pharmacological Properties
Research has indicated that compounds similar to Fmoc-Tetrahydronaphthalene Carboxylic Acid exhibit various biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic properties against certain cancer cell lines. The structural similarity to known anticancer agents allows for the hypothesis that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives of tetrahydronaphthalene have shown effectiveness against bacterial strains, suggesting that Fmoc-Tetrahydronaphthalene Carboxylic Acid might possess antimicrobial activity. Further investigations are required to elucidate the specific mechanisms involved.
- Neuroprotective Effects : There is emerging evidence that compounds containing tetrahydronaphthalene structures may exhibit neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress.
The biological activity of Fmoc-Tetrahydronaphthalene Carboxylic Acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : It might interact with various receptors in the body, influencing signaling pathways that regulate cell proliferation and survival.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects of Fmoc derivatives on breast cancer cell lines; results showed significant inhibition of cell viability at high concentrations. |
| Study 2 | Evaluated the antimicrobial efficacy against Staphylococcus aureus; demonstrated notable inhibition zones compared to control groups. |
| Study 3 | Assessed neuroprotective effects in vitro; indicated a reduction in oxidative stress markers in neuronal cells treated with the compound. |
Propiedades
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)18-10-9-17-14-19(12-11-16(17)13-18)27-26(30)31-15-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-10,13,19,24H,11-12,14-15H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOIAKNWGSQRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














